Cas no 1806174-48-0 (Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate)

Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate
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- インチ: 1S/C11H9F6NO4/c1-20-7(19)3-5-6(22-11(15,16)17)4-18-9(8(5)21-2)10(12,13)14/h4H,3H2,1-2H3
- InChIKey: WACHOQHRZGIPEU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C(=CN=1)OC(F)(F)F)CC(=O)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 386
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 57.6
Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029085142-1g |
Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate |
1806174-48-0 | 97% | 1g |
$1,549.60 | 2022-03-31 |
Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetateに関する追加情報
Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1806174-48-0): An Overview
Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1806174-48-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in drug discovery and development.
The molecular structure of Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate is characterized by the presence of a pyridine ring substituted with a methoxy group at the 3-position, a trifluoromethoxy group at the 5-position, and a trifluoromethyl group at the 2-position. Additionally, the acetate moiety is attached to the 4-position of the pyridine ring. This complex structure confers several important properties to the compound, including enhanced lipophilicity and metabolic stability.
Recent studies have highlighted the potential of Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate as a lead compound in the development of novel therapeutic agents. One notable area of research is its activity as a modulator of specific receptors and enzymes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases.
Another area of interest is the potential use of Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate in oncology. Research conducted at a leading pharmaceutical company has shown that this compound can selectively target and inhibit cancer cell proliferation while exhibiting minimal toxicity to normal cells. This selective activity is attributed to its ability to disrupt specific signaling pathways that are aberrantly activated in cancer cells.
In addition to its therapeutic potential, Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate has also been explored for its utility as a chemical probe in biological research. Its unique structure allows it to serve as a valuable tool for investigating the function and regulation of various biological targets. For example, it has been used to study the role of specific receptors in cellular signaling pathways, providing insights that could inform the design of more effective drugs.
The synthesis of Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate involves several well-established chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and esterification. The synthetic route is highly efficient and scalable, making it suitable for large-scale production in industrial settings. This accessibility further enhances its potential as a lead compound for drug discovery.
In conclusion, Methyl 3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1806174-48-0) represents an exciting advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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